molecular formula C12H17N2S+ B1263826 Xylazine(1+)

Xylazine(1+)

Cat. No.: B1263826
M. Wt: 221.34 g/mol
InChI Key: BPICBUSOMSTKRF-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Xylazine(1+) refers to the protonated form of Xylazine, a non-opioid compound that functions as a potent alpha-2 adrenergic receptor agonist . This analog of clonidine exhibits sedative, analgesic, and muscle relaxant properties, making it a valuable agent in veterinary medical research for sedation, anesthesia, and pain relief in species such as horses, cattle, and dogs . Its primary research value lies in its mechanism of action; it binds to presynaptic alpha-2 adrenoceptors in the central and peripheral nervous systems, inhibiting the release of norepinephrine and dopamine, which results in profound central nervous system depression, bradycardia, and hypotension . In experimental settings, it is frequently used in conjunction with ketamine for surgical anesthesia in animal models . Researchers should note that its effects are not reversible with naloxone, and it is associated with transient hyperglycemia and significant cardiovascular depression . This product is provided For Research Use Only . It is strictly not for diagnostic or therapeutic use in humans or animals, nor for human consumption. Safety data sheets and handling protocols must be consulted prior to use.

Properties

Molecular Formula

C12H17N2S+

Molecular Weight

221.34 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-3-ium-2-amine

InChI

InChI=1S/C12H16N2S/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12/h3,5-6H,4,7-8H2,1-2H3,(H,13,14)/p+1

InChI Key

BPICBUSOMSTKRF-UHFFFAOYSA-O

SMILES

CC1=C(C(=CC=C1)C)NC2=[NH+]CCCS2

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=[NH+]CCCS2

Origin of Product

United States

Preparation Methods

Step 1: Acetylation of 2,6-Dimethylaniline

Initial acetylation protects the aromatic amine while establishing the N-(2,6-dimethylphenyl)acetamide precursor:

2,6-dimethylaniline + acetic anhydride → N-(2,6-dimethylphenyl)acetamide

Reaction conditions typically involve:

  • Solvent: Tetrahydrofuran (THF) or benzene
  • Temperature: 0-5°C during anhydride addition
  • Yield: >95% (reported across multiple batches)

Step 2: Isothiocyanate Formation

The critical thiolation step converts the acetamide to 2,6-dimethylphenylisothiocyanate through base-mediated CS₂ insertion:

N-(2,6-dimethylphenyl)acetamide + CS₂ + NaH → 2,6-dimethylphenylisothiocyanate

Solvent systems profoundly impact reaction kinetics and yield:

Solvent Combination Reaction Time Yield (%) Solvent Recovery
THF 90 min 80-85 95% via distillation
DMAc/toluene (1:1) 20 min 82-85 40% recovery
DMAc/benzene (1:1) 30 min 76-80 Limited recovery

Sodium hydride (1.2-1.5 eq) generates the reactive amide anion, with excess base leading to side product formation. The THF system demonstrates superior environmental profile through near-complete solvent recovery.

Step 3: Cyclization to Xylazine(1+)

Ring closure with 3-amino-1-propanol under acidic conditions completes the synthesis:

2,6-dimethylphenylisothiocyanate + 3-amino-1-propanol → Xylazine(1+) 

Key process parameters:

  • Solvent: Ether/HCl biphasic system
  • Reflux duration: 30-60 minutes
  • Yield: 80-93% after recrystallization
  • Purity: >99% by GC (ethanol-water recrystallization)

Alternative Ethyl Chloroformate Route

USP 5,043,442 discloses an innovative pathway avoiding pyrophoric sodium hydride, enhancing operational safety. This method utilizes sequential carbamate transformations:

Reaction Sequence

  • Dithiocarbamate Formation :

    2,6-dimethylaniline + CS₂ + NH₄OH → ammonium dithiocarbamate
    
    • Conducted at 0-5°C to minimize disulfide byproducts
  • Chloroformate Activation :

    Ammonium dithiocarbamate + ClCO₂Et → 2,6-dimethylphenylisothiocyanate
    
    • Ethyl chloroformate (1.05 eq) in 2-propanol/water
    • 60-70°C for 1 hour
  • Cyclization :
    Identical to traditional Step 3, yielding 99% pure product by GC

Comparative Advantages

  • Eliminates hazardous NaH handling
  • Utilizes cost-effective ClCO₂Et ($0.15/g vs NaH at $2.50/g)
  • Achieves 85% overall yield vs 78% in traditional route

Solvent Engineering in Xylazine Synthesis

Modern solvent selection strategies balance reaction efficiency with environmental impact:

Green Chemistry Considerations

  • THF Recovery : 95% distillative recovery reduces waste generation
  • Aqueous Workups : Patent employs water/2-propanol mixtures, decreasing VOC emissions
  • Benzene Phase-Out : Current implementations substitute toluene despite 5% yield reduction

Solvent Effects on Crystal Morphology

SSNMR studies reveal solvent-mediated polymorphism:

  • Form I : Obtained from ethanol-water (needle crystals)
  • Form II : THF-derived plates (enhanced dissolution)
  • Hydrate Forms : Water activity >0.7 during crystallization induces monohydrate

Mechanochemical Synthesis Advancements

Ball milling techniques enable solvent-free cocrystal production:

Xylazine(1+) + coformer → Cocrystal (1:1 stoichiometry)

Documented Cocrystal Partners :

  • Nicotinamide (hydrogen bond acceptor)
  • Succinic acid (carboxylic acid dimer)
  • Theophylline (π-π stacking interactions)

Milling Parameters :

  • Frequency: 25 Hz
  • Duration: 30-45 minutes
  • Yield: 92-95% (PXRD quantification)

Yield Optimization Strategies

Statistical analysis of patent data reveals critical factors:

Parameter Optimal Range Effect on Yield
NaH Equivalents 1.2-1.3 eq Maximizes anion formation without side reactions
CS₂ Purity >99.5% Reduces polysulfide contaminants
Cyclization pH 12.0-12.5 Prevents HCl-mediated decomposition
Recrystallization Solvent Ethanol-water (3:1) Balances purity (99%) and recovery (85%)

Analytical Characterization Protocols

Modern quality control employs multimodal techniques:

Solid-State NMR

  • 35Cl NMR : Distinguishes polymorphs through EFG tensor variations
    • Form I: CQ = -4.82 MHz, ηQ = 0.12
    • Form II: CQ = -5.15 MHz, ηQ = 0.09

Thermal Analysis

  • DSC Endotherms:
    • Form I: 138°C (sharp melt)
    • Cocrystal: 145°C with premelting transition

X-ray Diffraction

  • PXRD d-spacings (key diagnostic peaks):
    • Form I: 5.84 Å (100% intensity)
    • Hydrate: 6.02 Å with broad 4.21 Å peak

Q & A

Q. What methodological approaches are recommended for detecting xylazine in overdose mortality studies, and how do jurisdictional testing inconsistencies impact data interpretation?

To detect xylazine in overdose cases, toxicological testing protocols should include liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) due to its structural similarity to other sedatives . However, jurisdictional inconsistencies in testing (e.g., variable inclusion of xylazine in standard panels) lead to underestimation of prevalence. For example, in the U.S., four states were excluded from a 2019–2022 analysis due to incomplete xylazine testing, skewing regional mortality trends . Researchers must standardize toxicology protocols and triangulate data with drug seizure reports and nonfatal overdose records to mitigate bias .

Q. How does xylazine interact with opioids like fentanyl in polydrug overdose scenarios, and what are the implications for treatment protocols?

Xylazine potentiates respiratory depression and sedation when combined with opioids, complicating overdose management. While naloxone reverses opioid effects, it does not counteract xylazine-induced CNS depression. In case studies, 8/8 patients co-exposed to xylazine and opioids recovered after naloxone administration, but recovery was attributed to opioid reversal rather than xylazine antagonism . Researchers should design in vitro and animal models to isolate xylazine’s effects, using α-2 adrenergic antagonists (e.g., yohimbine) as experimental controls .

Q. What epidemiological trends characterize xylazine’s emergence in illicit drug supplies, and how can surveillance systems be optimized?

Xylazine detection in fentanyl-involved deaths increased by 276% between 2019–2022, with the Northeast U.S. showing the highest prevalence (up to 27.7% of cases) . Surveillance gaps persist due to limited routine testing and geographic disparities in data collection. To address this, the FAAX Plan (2023) mandates expanded toxicology testing and integration of forensic, medical examiner, and harm reduction program data . Researchers should leverage multi-source datasets (e.g., NFLIS, FAERS) to model xylazine’s spread and correlate it with local drug seizure patterns .

Advanced Research Questions

Q. How can preclinical models elucidate the neuropharmacological mechanisms of xylazine’s interaction with fentanyl?

Rodent self-administration (SA) paradigms reveal that xylazine reduces fentanyl consumption and withdrawal severity, suggesting modulatory effects on opioid reward pathways . Future studies should employ optogenetics or calcium imaging in brain regions rich in α-2 adrenergic and µ-opioid receptors (e.g., locus coeruleus, nucleus accumbens) to map neural circuitry. Dose-response studies comparing xylazine with other α-2 agonists (e.g., clonidine) are critical to isolate receptor-specific effects .

Q. What experimental designs are needed to address clinical management challenges in xylazine-fentanyl co-exposures?

Randomized controlled trials (RCTs) comparing naloxone alone versus naloxone combined with α-2 antagonists (e.g., atipamezole) are urgently needed. Observational studies should track outcomes such as time to arousal, respiratory recovery, and post-overdose complications (e.g., skin ulcers) . Additionally, in vitro models using human induced pluripotent stem cell (iPSC)-derived neurons could quantify xylazine’s impact on opioid receptor signaling .

Q. What harm reduction strategies are most effective in mitigating xylazine-related harms, and how can their efficacy be rigorously evaluated?

Xylazine test strips show high sensitivity in drug product testing, but uptake varies by region . Cluster-randomized trials embedding test strip distribution within syringe service programs (SSPs) can measure outcomes like overdose rates and skin infection prevalence. Ethnographic data from SSPs indicate that harm reduction education prompts behavior changes (e.g., transitioning from injection to smoking) to avoid xylazine-associated wounds .

Q. How does xylazine’s adrenergic receptor activity influence its metabolic and cardiovascular effects in humans?

Xylazine’s α-2 agonism reduces insulin secretion, causing hyperglycemia, and induces bradycardia and hypotension . Researchers should conduct pharmacokinetic/pharmacodynamic (PK/PD) studies in animal models, measuring glucose levels and hemodynamic parameters under controlled xylazine dosing. Human studies using continuous glucose monitors and wearable cardiac monitors in high-risk populations could clarify clinical risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Xylazine(1+)
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Xylazine(1+)

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